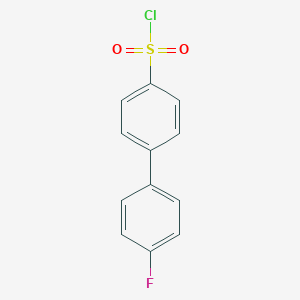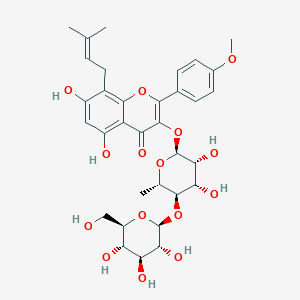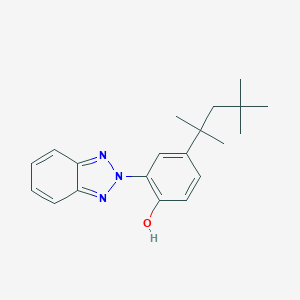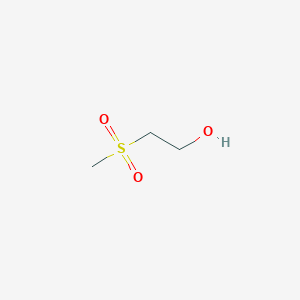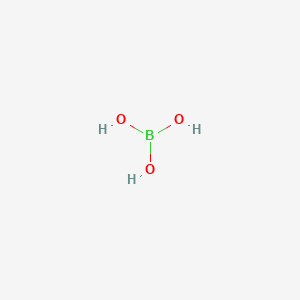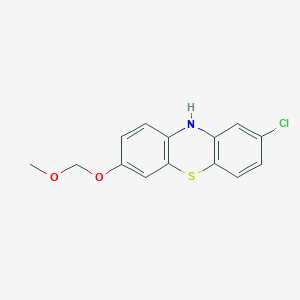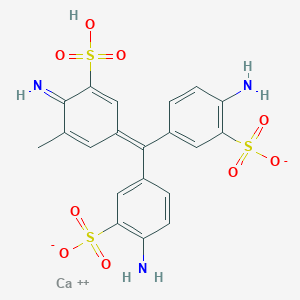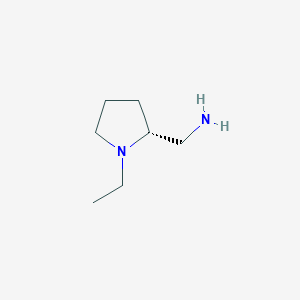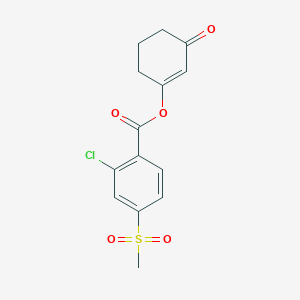
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid, also known as NS398, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It was first synthesized in 1994 and has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid exerts its pharmacological effects by inhibiting the activity of COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. By inhibiting COX-2 activity, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid reduces the production of prostaglandins and thus reduces inflammation and pain. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical And Physiological Effects
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have various biochemical and physiological effects such as reducing inflammation, pain, and tumor growth. It has also been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have some adverse effects such as gastrointestinal toxicity and renal dysfunction.
Advantages And Limitations For Lab Experiments
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has several advantages for lab experiments such as its ability to inhibit COX-2 activity, induce apoptosis, and inhibit angiogenesis. However, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has some limitations such as its potential toxicity and lack of selectivity for COX-2 inhibition.
Future Directions
There are several future directions for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid research such as developing more selective COX-2 inhibitors, studying the potential therapeutic applications of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid in various diseases, and investigating the mechanism of action of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. In addition, future research could focus on developing more efficient synthesis methods for 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid and improving its pharmacokinetic properties.
Synthesis Methods
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrobenzoic acid with methylsulfonyl chloride to form 2-chloro-4-(methylsulfonyl)benzoic acid. This intermediate is then reacted with cyclohexenone to obtain 2-chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid. The purity and yield of 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid can be improved by various purification techniques such as recrystallization and chromatography.
Scientific Research Applications
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
properties
CAS RN |
114911-83-0 |
|---|---|
Product Name |
2-Chloro-4-(methylsulfonyl)-oxo-1-cyclohexen-1-yl benzoic acid |
Molecular Formula |
C14H13ClO5S |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) 2-chloro-4-methylsulfonylbenzoate |
InChI |
InChI=1S/C14H13ClO5S/c1-21(18,19)11-5-6-12(13(15)8-11)14(17)20-10-4-2-3-9(16)7-10/h5-8H,2-4H2,1H3 |
InChI Key |
KZYIXYSUABRQCR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OC2=CC(=O)CCC2)Cl |
synonyms |
2-CHLORO-4-(METHYLSULFONYL)-OXO-1-CYCLOHEXEN-1-YL BENZOIC ACID |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



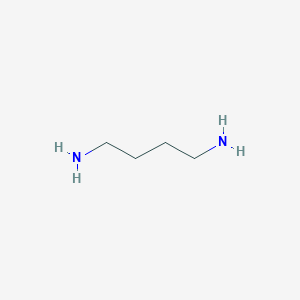

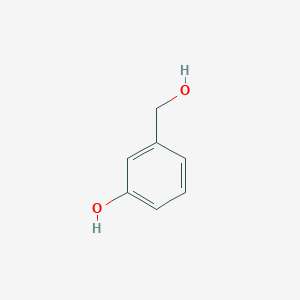
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
